molecular formula C15H11F3O3S B1324153 5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene CAS No. 898773-32-5

5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene

Cat. No. B1324153
M. Wt: 328.3 g/mol
InChI Key: KEEWWWVADGCIAA-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-(4-trifluoromethylbenzoyl)thiophene, more commonly known as 5-DTB, is a novel chemical compound that has been gaining attention in the scientific research community due to its potential applications in laboratory experiments. This compound is a heterocyclic aromatic compound composed of a thiophene ring and a dioxolane ring, both of which are connected via a methylene bridge. It is a trifluoromethylated derivative of thiophene, which makes it a valuable building block for the synthesis of other compounds.

Scientific Research Applications

  • Synthesis and Characterization of Fluorescent Nitrobenzoyl Polythiophenes :

    • Thiophene derivatives have been synthesized and characterized for their electrochemical properties and potential application in fluorescence. Such derivatives show well-defined reversible redox systems, attributed to thiophene doping/dedoping processes, and are fluorescent in both solutions and solid states (Coelho, Nascimento, Ribeiro, & Navarro, 2015).
  • Biological Activity of Thiophene-Containing Compounds :

    • Compounds containing the thiophene nucleus exhibit diverse biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties. The synthesis of novel thiophene-containing compounds has been studied, demonstrating their potential as antimicrobial agents (Mabkhot et al., 2017).
  • Electrochromic Properties of Asymmetric Structure Polymers :

    • Asymmetric structure monomers based on thiophene derivatives have been synthesized and shown to form polymer films with distinctive electrochemical and electrochromic properties. These findings are significant for the development of new materials in electrochromic devices (Hu et al., 2019).
  • Photoinduced Electron Transfer Reactions :

    • Highly conjugated thiophene derivatives have been explored for their role in initiating cationic polymerization and forming conjugated polymers. These reactions are crucial for applications in the field of polymer chemistry (Aydoğan, Yagcı, Toppare, Jockusch, & Turro, 2012).
  • Antitumor Activities of Thiophene Derivatives :

    • Some thiophene derivatives have been synthesized and evaluated for their antiproliferative activity and potential as tubulin inhibitors. This research provides insights into the development of new anticancer drugs (Romagnoli et al., 2006).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3S/c16-15(17,18)10-3-1-9(2-4-10)13(19)11-5-6-12(22-11)14-20-7-8-21-14/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEWWWVADGCIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641927
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene

CAS RN

898773-32-5
Record name [5-(1,3-Dioxolan-2-yl)-2-thienyl][4-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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